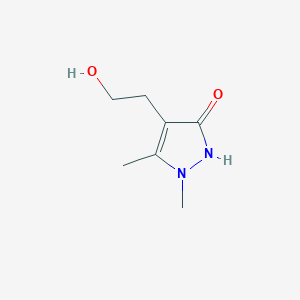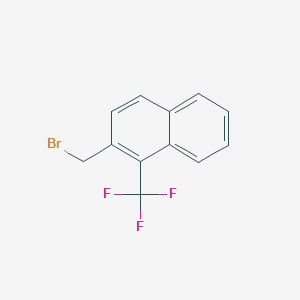
2-(Bromomethyl)-1-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(trifluoromethyl)naphthalene is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(trifluoromethyl)naphthalene typically involves the bromination of 1-(trifluoromethyl)naphthalene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2-(methyl)-1-(trifluoromethyl)naphthalene.
Scientific Research Applications
2-(Bromomethyl)-1-(trifluoromethyl)naphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(trifluoromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the trifluoromethyl group imparts unique electronic properties to the molecule. These properties influence the compound’s interactions with molecular targets and pathways, making it useful in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-(trifluoromethyl)naphthalene
- 2-(Iodomethyl)-1-(trifluoromethyl)naphthalene
- 2-(Bromomethyl)-1-(difluoromethyl)naphthalene
Uniqueness
2-(Bromomethyl)-1-(trifluoromethyl)naphthalene is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of functional groups makes it a versatile intermediate in organic synthesis and other applications.
Properties
CAS No. |
129425-34-9 |
|---|---|
Molecular Formula |
C12H8BrF3 |
Molecular Weight |
289.09 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8BrF3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14,15)16/h1-6H,7H2 |
InChI Key |
LYALQDIXUZFEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



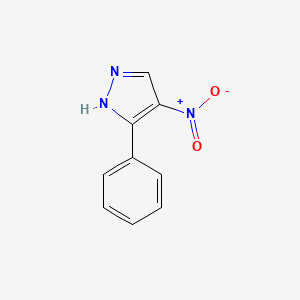


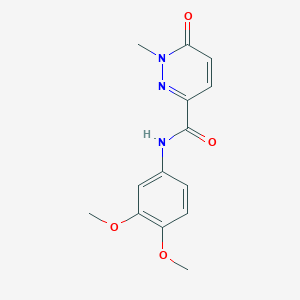
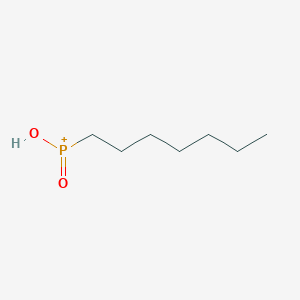
![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14142170.png)

![(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)
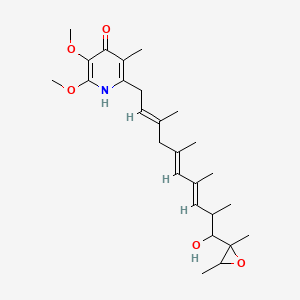
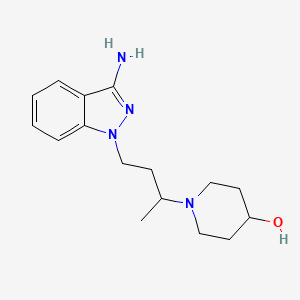
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)

